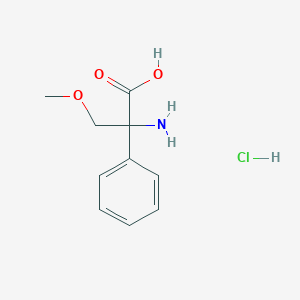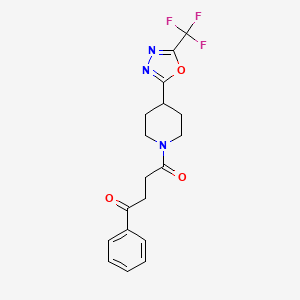
N-benzyl-N-(cyanomethyl)-2-(2-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N-(cyanomethyl)-2-(2-nitrophenyl)acetamide, also known as BCA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BCA is a white or yellow powder that is soluble in organic solvents and is stable under normal conditions.
Mecanismo De Acción
The mechanism of action of N-benzyl-N-(cyanomethyl)-2-(2-nitrophenyl)acetamide is not fully understood, but it is believed to act through multiple pathways. N-benzyl-N-(cyanomethyl)-2-(2-nitrophenyl)acetamide has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and cancer progression. N-benzyl-N-(cyanomethyl)-2-(2-nitrophenyl)acetamide may also affect the expression of certain genes and proteins that are involved in cellular signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that N-benzyl-N-(cyanomethyl)-2-(2-nitrophenyl)acetamide has various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-microbial effects. N-benzyl-N-(cyanomethyl)-2-(2-nitrophenyl)acetamide has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the inflammatory response. N-benzyl-N-(cyanomethyl)-2-(2-nitrophenyl)acetamide has also been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of certain bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-benzyl-N-(cyanomethyl)-2-(2-nitrophenyl)acetamide in lab experiments is its stability and solubility in organic solvents, which allows for easy handling and storage. N-benzyl-N-(cyanomethyl)-2-(2-nitrophenyl)acetamide is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using N-benzyl-N-(cyanomethyl)-2-(2-nitrophenyl)acetamide in lab experiments is its potential toxicity, which may require caution and proper safety measures during handling and experimentation.
Direcciones Futuras
There are several future directions for the research and development of N-benzyl-N-(cyanomethyl)-2-(2-nitrophenyl)acetamide. One potential direction is the investigation of N-benzyl-N-(cyanomethyl)-2-(2-nitrophenyl)acetamide as a diagnostic and therapeutic agent in cancer treatment, particularly in combination with other chemotherapeutic agents. Another direction is the exploration of N-benzyl-N-(cyanomethyl)-2-(2-nitrophenyl)acetamide as a potential anti-inflammatory and anti-microbial agent in the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of N-benzyl-N-(cyanomethyl)-2-(2-nitrophenyl)acetamide and its potential applications in various fields of scientific research.
Métodos De Síntesis
N-benzyl-N-(cyanomethyl)-2-(2-nitrophenyl)acetamide can be synthesized through a multi-step process involving the reaction of benzylamine with chloroacetyl chloride, followed by the reaction of the resulting product with 2-nitrobenzaldehyde and sodium cyanide. The final product is obtained through purification and recrystallization.
Aplicaciones Científicas De Investigación
N-benzyl-N-(cyanomethyl)-2-(2-nitrophenyl)acetamide has been found to have potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. N-benzyl-N-(cyanomethyl)-2-(2-nitrophenyl)acetamide has been studied for its anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been investigated for its potential as a diagnostic and therapeutic agent in cancer treatment.
Propiedades
IUPAC Name |
N-benzyl-N-(cyanomethyl)-2-(2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c18-10-11-19(13-14-6-2-1-3-7-14)17(21)12-15-8-4-5-9-16(15)20(22)23/h1-9H,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCWYRIDIHYNAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC#N)C(=O)CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-(cyanomethyl)-2-(2-nitrophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-dimethyl-N-(2-morpholinoethyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2598459.png)

![1-(4-chlorobenzyl)-4-hydrazino-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2598461.png)
![Ethyl 2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate](/img/structure/B2598466.png)






![N-[1-(2,5-Dimethylphenyl)-5-methylpyrazol-4-yl]-2-methylsulfanylpyridine-4-carboxamide](/img/structure/B2598477.png)

